1-(5-Chloropyridin-3-yl)ethanol
Description
Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Chemical Research
Halogen atoms, particularly chlorine, are frequently incorporated into pyridine rings in the development of new chemical entities. acs.org Historically viewed as simple hydrophobic substituents, it is now understood that halogens like chlorine, bromine, and iodine can act as Lewis acids and form specific, directed interactions known as halogen bonds. acs.org This bonding, which occurs between the electron-deficient region on the halogen (the σ-hole) and an electron donor, can significantly influence a molecule's binding affinity to biological targets like proteins. acs.org
The inclusion of halogens on a pyridine scaffold serves several key purposes in research, especially in medicinal chemistry:
Modulation of Physicochemical Properties: Halogens can alter a molecule's lipophilicity, metabolic stability, and distribution within biological systems.
Enhanced Binding Affinity: The ability to form halogen bonds provides an additional tool for chemists to design molecules that fit precisely into the active sites of enzymes or receptors. acs.org
Site for Further Functionalization: Halogenated pyridines can serve as versatile intermediates in cross-coupling reactions, allowing for the synthesis of more complex molecular architectures.
The pyridine framework itself is a core component in thousands of drug molecules and is found in vitamins and alkaloids. nih.gov Its derivatives are investigated for a wide range of therapeutic areas, including as anticancer, antiviral, and antidiabetic agents. researchgate.net
Overview of Pyridine-Ethanol Derivatives in Organic Synthesis
Pyridine-ethanol derivatives are a class of compounds characterized by a pyridine ring attached to an ethanol (B145695) group. ontosight.ai These compounds are valuable intermediates in organic synthesis, serving as building blocks for a variety of more complex molecules. google.com The synthesis of pyridine-ethanol derivatives often involves multi-step reactions, starting with a pre-functionalized pyridine ring. ontosight.airesearchgate.net
A common synthetic route involves the reduction of a corresponding acetylpyridine (a ketone). For example, the synthesis of 1-(pyridin-2-yl)ethanol (B103791) can be achieved through the reduction of 1-(pyridin-2-yl)ethanone. Similarly, the target compound of this article, 1-(5-Chloropyridin-3-yl)ethanol, is synthesized from its ketone precursor, 1-(5-Chloropyridin-3-yl)ethanone (B190017). chemsrc.comsynthonix.com Other methods may involve the reaction of pyridine derivatives with aldehydes, such as formaldehyde, in the presence of a base. google.com
The applications of these derivatives are diverse, spanning several industries:
Pharmaceuticals: They act as key intermediates for active pharmaceutical ingredients (APIs). ontosight.aigoogle.com
Agrochemicals: They are used in the synthesis of pesticides and herbicides. ontosight.aigoogle.com The 6-chloropyridin-3-yl group, for instance, is a well-known pharmacophore in neonicotinoid insecticides.
Materials Science: These derivatives can be used to create specialized polymers. ontosight.aigoogle.com
Current Research Trajectories for Chloropyridyl Ethanol Compounds
Current research involving chloropyridyl ethanol compounds like this compound is primarily focused on their utility as synthetic building blocks. The presence of the chloro-substituent on the pyridine ring, combined with the reactive hydroxyl group of the ethanol moiety, makes these molecules versatile platforms for creating diverse chemical libraries.
The primary research interest lies in using these compounds as intermediates for more complex target molecules in agrochemical and pharmaceutical discovery programs. The synthesis of this compound is typically achieved via the reduction of 1-(5-Chloropyridin-3-yl)ethanone. The properties of this precursor ketone are well-documented. chemsrc.com
Table 1: Chemical Properties of this compound and its Precursor
| Property | This compound | 1-(5-Chloropyridin-3-yl)ethanone (Precursor) |
|---|---|---|
| CAS Number | 1335057-61-8 synthonix.com | 101945-85-1 chemsrc.com |
| Molecular Formula | C7H8ClNO synthonix.com | C7H6ClNO chemsrc.com |
| Molecular Weight | Not specified | 155.582 g/mol chemsrc.com |
| Boiling Point | Not specified | 262.0±25.0 °C at 760 mmHg chemsrc.com |
| Density | Not specified | 1.2±0.1 g/cm3 chemsrc.com |
The research trajectory for compounds like this compound is therefore not typically as a final product, but as a crucial step in a longer synthetic sequence. Its value is in providing a specific three-dimensional arrangement of functional groups—a halogenated aromatic ring and a chiral alcohol center—that can be elaborated upon to generate novel molecules for biological screening.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 1-(5-Bromo-2-chloropyridin-3-yl)ethanone |
| This compound |
| 1-(5-Chloropyridin-3-yl)ethanone |
| 1-(6-Chloropyridin-3-yl)ethanethione |
| 1-(pyridin-2-yl)ethanol |
| 1-(pyridin-2-yl)ethanone |
| 5-ethyl pyridin-2-ethanol |
| Formaldehyde |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-chloropyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEHTMHSKNSCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 1 5 Chloropyridin 3 Yl Ethanol and Its Formation
Elucidation of Reaction Pathways
The reactivity of 1-(5-Chloropyridin-3-yl)ethanol is dictated by the presence of a secondary alcohol group and a chloropyridinyl moiety. These functional groups allow for a range of transformations, including alkylation, acylation, cyclization, oxidation, reduction, cross-coupling, and condensation reactions.
Alkylation: The alkylation of the hydroxyl group of this compound can proceed via a nucleophilic substitution mechanism. In the presence of a base, the alcohol is deprotonated to form an alkoxide ion. This more nucleophilic species can then react with an alkyl halide to form an ether. The reaction is a typical Williamson ether synthesis. The reactivity of the alkyl halide (R-X) generally follows the order I > Br > Cl > F for the leaving group.
Acylation: The acylation of this compound to form an ester can be achieved using acyl halides, anhydrides, or other acylating agents. The reaction with acyl chlorides, for instance, typically proceeds via a nucleophilic acyl substitution mechanism. youtube.com The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is often carried out in the presence of a weak base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. youtube.comncerthelp.com The use of a base prevents the reaction mixture from becoming strongly acidic, which could lead to side reactions. youtube.com
Lipase-catalyzed kinetic resolution is a biocatalytic method that can be employed for the enantioselective acylation of racemic alcohols, yielding optically pure products. libretexts.org This technique can be coupled with a racemization process for the starting alcohol, leading to a dynamic kinetic resolution with high yields and enantiomeric excess. libretexts.org
Intramolecular cyclization reactions involving derivatives of this compound can lead to the formation of various heterocyclic systems. For instance, derivatives where the hydroxyl group is converted to a suitable leaving group or where another reactive moiety is introduced onto the pyridine ring can undergo cyclization.
A general strategy for the synthesis of fused polyheteroarenes containing a pyrrole (B145914) moiety involves the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. beilstein-journals.org This type of cyclization is initiated by a radical initiator like AIBN in the presence of a radical mediator such as tris(trimethylsilyl)silane (B43935) (TTMSS). beilstein-journals.org While not directly involving this compound, this illustrates a pathway for cyclization involving a pyridine ring.
Another example is the K2S2O8-promoted tandem cyclization/oxidative halogenation of enaminones with aminopyrazoles to form 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov The proposed mechanism involves a Michael addition followed by intramolecular cyclization and subsequent dehydration and oxidation. nih.gov Such cascade reactions highlight the potential for complex heterocyclic synthesis starting from appropriately substituted pyridyl compounds.
Oxidation: The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 1-(5-chloropyridin-3-yl)ethanone (B190017). Common oxidizing agents for the conversion of secondary alcohols to ketones include chromic acid (H2CrO4) and pyridinium (B92312) chlorochromate (PCC). byjus.comlibretexts.orgmasterorganicchemistry.com
The mechanism of oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate. libretexts.org This is followed by the removal of a proton from the carbon bearing the oxygen by a base (often water), leading to the elimination of a reduced chromium species and the formation of the ketone. masterorganicchemistry.com PCC is a milder oxidant and is particularly useful for preventing over-oxidation. masterorganicchemistry.comncert.nic.in The reaction with PCC is typically carried out in an anhydrous solvent like dichloromethane. The mechanism is similar, involving a chromate ester intermediate. masterorganicchemistry.com The kinetics of alcohol oxidation by PCC are first order with respect to both the alcohol and the oxidant. oup.com
Reduction: The ketone, 1-(5-chloropyridin-3-yl)ethanone, can be reduced back to the secondary alcohol, this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). ncert.nic.in The mechanism involves the nucleophilic addition of a hydride ion (H-) from the reducing agent to the electrophilic carbonyl carbon of the ketone. This results in the formation of an alkoxide intermediate, which is then protonated upon workup with water or a dilute acid to yield the alcohol. ncert.nic.in
The chlorine atom on the pyridine ring of this compound allows for its participation in various cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, typically employing a palladium catalyst. libretexts.orgresearchgate.net
A study on the Suzuki-Miyaura cross-coupling of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one with various boronic acids highlights the feasibility of this reaction on the 5-chloropyridin-3-yl moiety. researchgate.netconsensus.app The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst reacts with the chloropyridine derivative to form a palladium(II) species.
Transmetalation: The organoboron compound (e.g., a boronic acid) reacts with the palladium(II) complex in the presence of a base, transferring the organic group from boron to palladium.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction, especially with challenging substrates like chloropyridines. organic-chemistry.org Dialkylbiphenylphosphino ligands have been shown to be effective for the Suzuki-Miyaura coupling of nitrogen-containing heterocycles. organic-chemistry.org The presence of nitrogen atoms in the substrate can sometimes inhibit the catalyst, but appropriate ligand selection can overcome this issue. organic-chemistry.orgresearchgate.net
| Catalyst System Component | Role in Suzuki-Miyaura Coupling | Common Examples |
| Palladium Source | The active catalyst that facilitates the C-C bond formation. | Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf) |
| Ligand | Stabilizes the palladium catalyst and influences its reactivity and selectivity. | Triphenylphosphine (PPh3), XPhos, SPhos |
| Base | Activates the organoboron compound for transmetalation. | K2CO3, K3PO4, CsF |
| Solvent | Provides the medium for the reaction. | Dioxane, Toluene, THF, Water |
This table summarizes the key components of a typical Suzuki-Miyaura cross-coupling reaction system.
The ketone, 1-(5-chloropyridin-3-yl)ethanone, formed from the oxidation of this compound, can participate in condensation reactions. A notable example is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation. wikipedia.orgpraxilabs.com This reaction occurs between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org
In a hypothetical Claisen-Schmidt reaction, 1-(5-chloropyridin-3-yl)ethanone could react with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base. The mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone can then undergo dehydration to form a conjugated enone. praxilabs.com
The Claisen condensation is another important carbon-carbon bond-forming reaction that involves the reaction between two esters or an ester and a carbonyl compound in the presence of a strong base. byjus.comvaia.com While not directly applicable to this compound itself, derivatives of this compound could be designed to participate in such reactions.
Kinetic Studies and Reaction Rate Analysis
Kinetic studies provide quantitative information about reaction rates and can help to further elucidate reaction mechanisms. For reactions involving this compound, kinetic analysis can reveal the order of the reaction with respect to each reactant and the influence of catalysts and reaction conditions.
A study on the kinetics of the oxidation of various primary alcohols by pyridinium chlorochromate (PCC) found that the reaction is first order with respect to both the alcohol and the oxidant. oup.com The reaction is also catalyzed by acid, with the catalyzed reaction being nearly first order in acidity. oup.com The kinetic isotope effect (kH/kD) was found to be significant, suggesting that the cleavage of the C-H bond on the carbon bearing the hydroxyl group is involved in the rate-determining step. oup.com While this study did not specifically include this compound, the findings provide a basis for what would be expected for the kinetics of its oxidation with PCC.
| Parameter | Kinetic Observation for Alcohol Oxidation by PCC | Mechanistic Implication |
| Reaction Order | First order in alcohol and first order in PCC. oup.com | Both molecules are involved in the rate-determining step. |
| Acid Catalysis | The reaction rate is increased by the presence of acid. oup.com | Protonation of the oxidant may increase its electrophilicity. |
| Kinetic Isotope Effect | A significant kH/kD value is observed. oup.com | The C-H bond at the alcohol carbon is broken in the rate-determining step. |
This table outlines the typical kinetic observations for the oxidation of alcohols with PCC and their mechanistic interpretations.
Further kinetic studies on the various reactions of this compound and its derivatives would be valuable for optimizing reaction conditions and gaining a more complete understanding of their mechanisms.
Intermediate Identification and Characterization
The synthesis of this compound typically involves the reduction of a precursor ketone, 1-(5-chloropyridin-3-yl)ethanone, or the addition of a methyl group to a corresponding aldehyde. The identification and characterization of intermediates in these transformations are key to understanding the reaction course.
In related syntheses, such as the formation of α-keto-4-amino-2-methyl pyrimidines from a nitrile precursor using Grignard reagents, the initial intermediate formed is a magnesium-complexed imine, which is then hydrolyzed to the ketone. nih.gov Spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in identifying such intermediates. For instance, the C=N stretch in the IR spectrum and specific chemical shifts in the ¹H NMR spectrum can confirm the presence of the imine intermediate. nih.gov Similarly, in the synthesis of this compound via a Grignard reaction with a suitable pyridine-3-carboxaldehyde derivative, a transient magnesium alkoxide intermediate would be formed prior to acidic workup to yield the final alcohol.
In reactions involving pyridinyl derivatives, intermediates can sometimes be isolated and characterized. For example, in copper-catalyzed reactions for the synthesis of imidazo[1,5-a]pyridines, LC-MS studies have been used to show that imine formation is a major pathway. beilstein-journals.org This highlights the utility of chromatographic and mass spectrometry techniques in elucidating reaction pathways by identifying key transient species. While direct spectroscopic or crystallographic evidence for intermediates in the synthesis of this compound is not extensively reported in the available literature, the principles from analogous reactions strongly suggest the formation of such transient species.
Role of Solvents and Reagents in Reaction Mechanisms
The choice of solvents and reagents profoundly influences the reaction mechanism, rate, and stereoselectivity in the synthesis and reactions of chiral alcohols like this compound.
Solvent Effects: Solvents do more than just dissolve reactants; they can participate in the reaction mechanism by stabilizing transition states and intermediates. rsc.org In stereoselective reductions, the solvent can influence the conformational equilibrium of the substrate and the catalyst, thereby affecting the facial selectivity of the hydride attack. rsc.org For instance, in the reduction of steroidal ketones, the use of ionic liquids in combination with traditional organic solvents like isopropanol (B130326) has been shown to improve the 5β-selectivity of the hydrogenation. nih.gov Ethereal solvents are commonly used for Grignard reactions due to their ability to solvate the magnesium center, which is crucial for the reagent's reactivity. nih.govmasterorganicchemistry.com The choice between different ethers can also be critical; for example, in certain reactions, one ether might lead to a higher yield or different product distribution compared to another.
Reagent Effects: The nature of the reducing agent or organometallic reagent is a primary determinant of the reaction outcome. In the enantioselective reduction of ketones, a wide array of reagents is available, from simple borohydrides to complex, chirally modified hydrides and catalytic systems. wikipedia.org For example, lithium aluminium hydride modified with chiral ligands can achieve high enantioselectivity. wikipedia.org
Grignard reagents are common for the synthesis of alcohols from carbonyl compounds. masterorganicchemistry.com However, their utility can be modulated by additives. For instance, the addition of zinc chloride to a Grignard reagent can generate a more reactive organozincate species, which can improve the efficiency of additions to nitriles. researchgate.net The byproducts of Grignard reactions, such as alkoxymagnesium halides, can also impact the reaction by complexing with the Grignard reagent and altering its nucleophilicity and steric properties. researchgate.net
The following table summarizes the influence of different solvents and reagents on similar reaction types, which can be extrapolated to the synthesis of this compound.
| Reaction Type | Solvent/Reagent | Observed Effect | Reference |
| Stereoselective Ketone Reduction | Isopropanol/Water with Ionic Liquid | Improved 5β-selectivity in steroid reduction. | nih.gov |
| Grignard reaction with Nitrile | Ether | Essential for solvating the Grignard reagent. | nih.gov |
| Grignard reaction with Ketone | Alkoxymagnesium halide (byproduct) | Can accelerate or decelerate the reaction rate depending on steric factors. | researchgate.net |
| Enantioselective Ketone Reduction | Chiral transition metal catalysts | Enables asymmetric transfer hydrogenation. | wikipedia.org |
Computational Approaches to Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. dntb.gov.ua These methods provide insights into transition state geometries, activation energies, and reaction coordinates that are often difficult to obtain experimentally.
For reactions involving pyridinyl compounds, DFT calculations have been successfully employed to elucidate mechanistic details. For example, in the flow synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, DFT calculations suggested a concerted nucleophilic aromatic substitution mechanism. dntb.gov.ua Thermodynamic parameters derived from these calculations were in good agreement with experimental kinetic data. dntb.gov.ua
In the context of forming this compound, DFT could be used to model the transition states for the reduction of the corresponding ketone by various reducing agents. Such studies can explain the origins of stereoselectivity by comparing the activation energies of the pathways leading to the (R) and (S) enantiomers. researchgate.net For instance, DFT calculations on the reduction of other cyclic imines have identified the transition states and determined the Gibbs free energies of activation, providing a quantitative understanding of the reaction's feasibility. researchgate.net
Furthermore, computational studies can analyze the role of explicit solvent molecules in the reaction mechanism, going beyond the implicit solvent models to capture specific hydrogen bonding or other interactions that influence reactivity and selectivity. rsc.org The analysis of frontier molecular orbitals (HOMO-LUMO) can also provide qualitative insights into the reactivity of the reactants. scispace.com
The table below presents examples of how computational approaches have been applied to study reaction mechanisms relevant to the synthesis of this compound.
| Reaction Studied | Computational Method | Key Findings | Reference |
| Nucleophilic Aromatic Substitution | DFT | Suggested a concerted mechanism and calculated thermodynamic parameters. | dntb.gov.ua |
| Reduction of Cyclic Imines | DFT | Identified transition states and calculated Gibbs free energies of activation. | researchgate.net |
| 1,3-Dipolar Cycloaddition | DFT, IRC | Elucidated regio- and stereoselectivity by analyzing transition states and reaction coordinates. | mdpi.com |
| Deprotonation of 2-acetylpyridine | DFT | Investigated electronic properties like Mulliken charges and frontier molecular orbitals. | scispace.com |
Stereochemical Control and Asymmetric Synthesis of 1 5 Chloropyridin 3 Yl Ethanol
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound. This is often achieved by creating a chiral environment during the reaction, which favors the formation of one enantiomer over the other.
The chiral pool synthesis strategy utilizes readily available and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. These chiral molecules are then converted through a series of chemical transformations into the desired target molecule, transferring their inherent chirality.
While a widely used method, specific examples of the application of chiral pool synthesis to produce 1-(5-Chloropyridin-3-yl)ethanol are not extensively documented in publicly available scientific literature. The general principle would involve selecting a suitable chiral starting material that contains a stereocenter that can be elaborated into the 1-hydroxyethyl group attached to the 5-chloropyridine core.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. researchgate.netnih.gov After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. researchgate.net
Commonly used chiral auxiliaries include Evans oxazolidinones and camphor-derived auxiliaries. ontosight.ai In the context of synthesizing this compound, a chiral auxiliary could be attached to a derivative of 5-chloronicotinic acid. The resulting intermediate would then undergo a diastereoselective reaction, for instance, with a methyl organometallic reagent, to introduce the chiral center. Subsequent removal of the auxiliary would yield the enantiomerically enriched alcohol. While this approach is a cornerstone of asymmetric synthesis, specific documented applications for the synthesis of this compound are not readily found in the reviewed literature.
Asymmetric catalysis is a powerful tool for enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. The most direct catalytic approach to chiral this compound is the asymmetric reduction of the corresponding prochiral ketone, 5-chloro-3-acetylpyridine.
Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are highly effective methods for the enantioselective reduction of ketones. wikipedia.orgnih.gov Catalysts based on ruthenium complexed with chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have shown high efficiency and enantioselectivity in the reduction of aryl ketones. wikipedia.org The stereochemical outcome of these reactions is influenced by the precise structure of the chiral ligand.
For the synthesis of this compound, a hypothetical catalytic cycle using a Ru-BINAP catalyst would involve the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of a hydride from the metal to the carbonyl carbon. The resulting chiral alcohol is then released, and the catalyst is regenerated. The enantioselectivity of such a process would be dependent on the specific chiral ligand employed, the solvent, and the reaction conditions.
| Catalyst System (Hypothetical) | Precursor | Product | Potential Advantage |
| Ru(II)-BINAP/H₂ | 5-chloro-3-acetylpyridine | (R)- or (S)-1-(5-Chloropyridin-3-yl)ethanol | High enantioselectivity for aryl ketones. |
| Ru(II)-chiral diamine/HCOOH | 5-chloro-3-acetylpyridine | (R)- or (S)-1-(5-Chloropyridin-3-yl)ethanol | Effective for transfer hydrogenation. |
Diastereoselective Synthesis Methods
Diastereoselective synthesis aims to form a specific diastereomer of a molecule with multiple stereocenters. While this compound itself has only one stereocenter, diastereoselective methods become relevant when it is part of a larger molecule with other chiral centers or when a chiral auxiliary is used. cymitquimica.com
Resolution Techniques for Enantiomeric Separation
Resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org This can be achieved through various methods, including the formation of diastereomeric salts, enzymatic resolution, and chiral chromatography.
A notable method for the resolution of pyridylethanols is lipase-catalyzed asymmetric acetylation. researchgate.netacs.org In this process, a racemic mixture of the alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770) enzyme. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated. For instance, Candida antarctica lipase (CAL) has been successfully used for the resolution of various 1-(pyridyl)ethanols, affording the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric purity. researchgate.netacs.org
| Resolution Method | Principle | Application to this compound |
| Enzymatic Resolution | Lipase-catalyzed enantioselective acylation of one enantiomer. | Racemic this compound could be treated with a lipase and an acyl donor to separate the enantiomers. |
| Diastereomeric Salt Formation | Reaction of the racemic alcohol with a chiral resolving agent (e.g., tartaric acid) to form separable diastereomeric salts. wikipedia.org | The basic nitrogen of the pyridine (B92270) ring or the hydroxyl group could be used for salt formation with a chiral acid or base, respectively. |
| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase. | The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, leading to different retention times. |
Analysis of Stereochemical Outcome and Factors Influencing Selectivity
The stereochemical outcome of an asymmetric synthesis is typically analyzed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These methods utilize a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification to determine the enantiomeric excess (ee).
Several factors influence the stereoselectivity of these reactions:
Catalyst/Auxiliary Structure: The steric and electronic properties of the chiral catalyst or auxiliary are paramount in determining the degree and sense of stereoinduction. nih.gov
Substrate Structure: The steric bulk and electronic nature of the substituents on the substrate can significantly impact the selectivity. mdpi.com For this compound, the electronic properties of the chloropyridyl group and the size of the methyl group play a role.
Reaction Conditions: Temperature, solvent, and pressure can all influence the stereochemical outcome. researchgate.netacs.org Lower temperatures often lead to higher selectivity due to the increased difference in the activation energies for the formation of the two stereoisomers. The choice of solvent can affect the conformation of the catalyst-substrate complex and thus the selectivity. researchgate.net
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of various NMR experiments, the precise connectivity and spatial arrangement of atoms within 1-(5-Chloropyridin-3-yl)ethanol can be established.
Proton NMR (¹H NMR) for Chemical Shifts and Coupling Analysis
Proton NMR (¹H NMR) provides crucial information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while spin-spin coupling constants (J) reveal the number and proximity of neighboring protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring, the methine proton (CH), and the methyl protons (CH₃).
The aromatic region will display signals corresponding to the protons on the substituted pyridine ring. The electronegativity of the chlorine atom and the nitrogen atom in the ring, along with their positions, will influence the chemical shifts of these protons. The methine proton, being attached to both the aromatic ring and a hydroxyl group, will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons will, in turn, appear as a doublet, coupled to the single methine proton. The integration of these signals provides the ratio of the number of protons in each unique environment.
Detailed analysis of coupling constants is essential. The magnitude of the J-value between the methine and methyl protons (typically around 6-8 Hz) confirms their vicinal relationship. The coupling patterns among the aromatic protons can help to confirm their substitution pattern on the pyridine ring.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | (Expected in the range of 7.0-9.0) | m | (Varies based on position) |
| CH (Methine) | (Expected in the range of 4.5-5.5) | q | ~6-8 |
| CH₃ (Methyl) | (Expected in the range of 1.3-1.6) | d | ~6-8 |
| OH | (Variable, broad singlet) | s | N/A |
| Note: The exact chemical shifts can vary depending on the solvent and concentration. |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms they are bonded to.
The spectrum will show signals for the carbon atoms of the pyridine ring, with the carbon bearing the chlorine atom appearing at a characteristic downfield shift. The carbon attached to the nitrogen will also have a distinct chemical shift. The carbinol carbon (the CH-OH group) will resonate in the typical range for alcohol carbons, while the methyl carbon will appear at a higher field (lower ppm value).
| Carbon | Chemical Shift (ppm) |
| Aromatic-C (C-Cl) | (Expected in the range of 140-150) |
| Aromatic-C | (Expected in the range of 120-150) |
| C-OH (Carbinol) | (Expected in the range of 60-70) |
| CH₃ (Methyl) | (Expected in the range of 20-30) |
| Note: The exact chemical shifts can vary depending on the solvent and concentration. |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To gain a more comprehensive structural picture and to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. libretexts.org
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other. huji.ac.ilresearchgate.netqorganica.es For this compound, cross-peaks in the COSY spectrum will confirm the coupling between the methine proton and the methyl protons. libretexts.org It will also reveal the coupling network among the protons on the pyridine ring, aiding in their specific assignment. huji.ac.il
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govcolumbia.eduresearchgate.net Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the direct assignment of the carbon signals for the methine and methyl groups, as well as the protonated carbons of the pyridine ring.
Isotopic Labeling Studies via Deuterium (B1214612) NMR
While less common for a molecule of this size, isotopic labeling, particularly with deuterium (²H), can be a powerful tool for specific mechanistic or conformational studies. unl.ptckisotopes.comsigmaaldrich.comchemie-brunschwig.ch For instance, by selectively replacing a specific proton with a deuterium atom, the corresponding signal in the ¹H NMR spectrum would disappear, confirming its assignment. Deuterium NMR (²H NMR) itself can also be used to probe the local environment and dynamics at the labeled site. For example, synthesizing this compound with a deuterated methyl group (CD₃) would allow for the study of the rotational dynamics of this group.
Mass Spectrometry Techniques
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. nih.govchemrxiv.orgnih.gov This high accuracy allows for the determination of the exact elemental formula of this compound. By comparing the experimentally measured accurate mass with the calculated theoretical mass for the proposed formula (C₇H₈ClNO), the identity of the compound can be confirmed with a high degree of confidence. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum further corroborates the presence of a chlorine atom in the molecule.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (for C₇H₉ClNO) | (Calculated based on exact masses of C, H, Cl, N, O) | (Experimentally determined) |
| Note: The observed m/z should be within a few parts per million (ppm) of the calculated m/z for a positive identification. |
LC-MS/MS for Fragmentation Analysis and Mixture Characterization
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of pyridine derivatives, offering both separation and structural information. springernature.comnih.gov In the context of this compound, LC-MS/MS facilitates the characterization of the compound and potential impurities or metabolites through fragmentation analysis.
The fragmentation patterns observed in the MS/MS spectrum are indicative of the molecule's structure. For instance, pyridine-containing compounds can exhibit characteristic fragmentation pathways. researchgate.net A common feature in the mass spectra of some pyridine derivatives is the appearance of a fragment corresponding to a 2,2'-bipyridine (B1663995) ion at m/z = 157. researchgate.net While specific fragmentation data for this compound is not detailed in the provided results, general principles of mass spectrometry for pyridine compounds can be applied. The electrospray ionization (ESI) mass spectra of pyridine-N-oxides, for example, show distinct fragmentation compared to their hydroxylated counterparts. researchgate.net The application of high-purity solvents like LC-MS grade pyridine is crucial for obtaining reliable and sensitive results in these analyses. fishersci.com
The following table outlines a hypothetical fragmentation analysis for this compound based on common fragmentation patterns of similar compounds.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
| 157.59 | 139.58 | H₂O | Loss of a water molecule from the ethanol (B145695) side chain. |
| 157.59 | 128.55 | C₂H₅ | Loss of the ethyl group. |
| 157.59 | 112.52 | CH₃CHO | Loss of acetaldehyde (B116499) from the ethanol side chain. |
| 157.59 | 77.04 | C₅H₄NCl | Cleavage of the pyridine ring. |
This table is a hypothetical representation and requires experimental verification.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the molecular vibrations and functional groups present in this compound.
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. nih.gov The IR spectrum of an organic compound provides a unique "fingerprint" based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. docbrown.infodocbrown.info
For this compound, the IR spectrum is expected to exhibit characteristic absorption bands for the O-H, C-H, C-O, and C-Cl bonds, as well as vibrations associated with the pyridine ring. The presence of an alcohol functional group is typically identified by a strong, broad absorption band in the region of 3300-3400 cm⁻¹ due to the O-H stretching vibration. libretexts.orglibretexts.org The C-O stretching vibration of a secondary alcohol, such as in this compound, would likely appear in the 1100-1200 cm⁻¹ region. libretexts.orgspectroscopyonline.com The aromatic C-H stretching vibrations of the pyridine ring are expected in the 3000-3100 cm⁻¹ range, while the C-C and C-N stretching vibrations within the ring will produce a series of bands in the 1400-1600 cm⁻¹ region. aps.org The C-Cl stretching vibration typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3300 - 3400 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium |
| C=N, C=C (Pyridine Ring) | Stretching | 1400 - 1600 | Medium to Strong |
| C-O (Secondary Alcohol) | Stretching | ~1100 | Strong |
| C-Cl | Stretching | 600 - 800 | Medium to Strong |
This table is based on general IR correlation charts and may vary slightly based on the specific molecular environment. libretexts.orglibretexts.orgpressbooks.pub
Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations that result in a change in polarizability. nih.gov It is particularly useful for studying the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of pyridine and its derivatives has been extensively studied. aps.orgresearchgate.netresearchgate.net For 3-chloropyridine (B48278), a related compound, intense near-infrared surface-enhanced Raman spectra have been observed. optica.org
In the Raman spectrum of this compound, the ring breathing vibrations of the pyridine nucleus are expected to be prominent. researchgate.net The C-H stretching vibrations of both the aromatic ring and the ethanol side chain will also be active. researchgate.netnih.gov The C-Cl stretching vibration would also be observable in the Raman spectrum. The study of the Raman spectra of similar compounds like 2-chloro- and 3-chloropyridine, supported by density functional theory (DFT) calculations, provides a basis for the assignment of vibrational modes. researchgate.net
The following table presents a hypothetical summary of expected Raman shifts for this compound.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Pyridine Ring Breathing | ~1000 and ~1030 |
| C-Cl Stretch | 600 - 800 |
This table is a hypothetical representation based on data for similar pyridine compounds. aps.orgresearchgate.netoptica.org
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like pyridine and its derivatives, π → π* and n → π* transitions are typically observed. aip.orgysu.am The position and intensity of these absorption bands can be influenced by the solvent and the nature of substituents on the pyridine ring. aip.orgrsc.org
The UV-Vis spectrum of pyridine in ethanol exhibits absorption maxima that can be used for its identification. sielc.comresearchgate.net For substituted pyridines, the electronic absorption spectra can show shifts in the absorption bands compared to the parent molecule. acs.orgresearchgate.net For instance, the UV-Vis spectrum of 3-azidopyridine (B1254633) in ethanol shows two overlapping transitions with band maxima at 287 nm and 270 nm, and a higher energy transition at 245 nm. ysu.am The presence of the chloro and ethanol substituents on the pyridine ring of this compound is expected to influence its electronic absorption spectrum. The analysis of impurities in ethanol using UV-Vis spectroscopy is a standard quality control procedure, highlighting the sensitivity of this technique to the presence of chromophoric substances. shimadzu.euwiley.com
The following table summarizes the expected UV-Vis absorption bands for this compound in a non-polar solvent.
| Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |
| π → π | ~260 - 280 nm | Moderate to High |
| n → π | ~280 - 300 nm | Low |
This table is a general representation based on the UV-Vis spectra of similar pyridine derivatives. aip.orgysu.am
X-ray Diffraction Studies for Solid-State Structure Determination
While a specific crystal structure for this compound is not available in the provided search results, studies on related solvated organic salts demonstrate the power of this technique. For example, the crystal structures of ethanol-solvated salts of carvedilol (B1668590) have been determined, revealing details of proton transfer and the role of the ethanol solvent in the crystal lattice. nih.gov Similarly, the crystal structure of a betulin (B1666924) ethanol solvate shows that the betulin and ethanol molecules are linked by hydrogen bonds, forming distinct layers. researchgate.net
Computational Chemistry and Theoretical Modeling of 1 5 Chloropyridin 3 Yl Ethanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic and geometric structure.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. researchgate.net For 1-(5-Chloropyridin-3-yl)ethanol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine its optimized molecular geometry. researchgate.netsciensage.info This process identifies the most stable arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface.
The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, one would expect the pyridine (B92270) ring to be largely planar, with the chlorine atom and the ethanol (B145695) substituent lying in or close to the plane of the ring in the lowest energy conformation. The bond lengths within the pyridine ring will be influenced by the presence of the electronegative chlorine atom and the electron-donating ethanol group.
Beyond geometry, DFT calculations reveal the electronic properties of the molecule, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the ethanol group are expected to be regions of negative potential, while the hydrogen atom of the hydroxyl group and the carbon atoms adjacent to the chlorine and nitrogen atoms would exhibit positive potential.
Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Illustrative)
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.75 Å |
| C-N Bond Lengths (Pyridine) | ~1.34 - 1.38 Å |
| C-O Bond Length (Ethanol) | ~1.43 Å |
| O-H Bond Length (Ethanol) | ~0.96 Å |
| C-C-O Bond Angle | ~109.5° |
| Pyridine Ring Dihedral Angles | ~0° |
Note: These are illustrative values and would be precisely determined by specific DFT calculations.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. rsc.org For this compound, ab initio calculations can be employed to refine the geometry optimization and to calculate properties such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding its interactions with external electric fields and its potential applications in nonlinear optics. researchgate.net Natural Bond Orbital (NBO) analysis, an ab initio-based method, can further elucidate the nature of bonding and intramolecular interactions, such as hyperconjugation and charge transfer within the molecule. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations typically focus on a single, static molecular structure, this compound is a flexible molecule with several rotatable bonds, particularly around the ethanol substituent. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and dynamics. researchgate.netresearchgate.netnih.gov
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions. nih.gov By solving Newton's equations of motion over time, the trajectory of the molecule can be simulated, revealing the different conformations it can adopt and the energetic barriers between them. nih.gov For this compound, MD simulations can explore the rotation around the C-C and C-O bonds of the ethanol side chain, identifying the most stable rotamers and their relative populations at a given temperature. These simulations can be performed in a vacuum to study the intrinsic conformational preferences or in a solvent to understand the influence of the environment on the molecular shape. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods are invaluable for predicting and interpreting spectroscopic data. aps.orgnih.gov
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. nih.govresearchgate.net DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. hmdb.ca By comparing the calculated spectra with experimental data, the assignment of peaks can be confirmed, and the molecular structure in solution can be validated. researchgate.net
IR Spectroscopy: The vibrational frequencies observed in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. researchgate.net DFT calculations can compute these vibrational frequencies and their corresponding intensities, allowing for the generation of a theoretical IR spectrum. dnu.dp.ua This theoretical spectrum can then be compared with the experimental one to aid in the assignment of vibrational bands to specific functional groups and modes of vibration, such as the O-H stretch of the alcohol, the C-Cl stretch, and the various pyridine ring vibrations. researchgate.net
UV-Vis Spectroscopy: The absorption of ultraviolet-visible (UV-Vis) light by a molecule is associated with electronic transitions between molecular orbitals. researchgate.netresearchgate.net Time-Dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. acs.org For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These predictions can help to understand the electronic transitions, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), that give rise to the observed UV-Vis spectrum.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Predicted Feature | Approximate Value |
| ¹H NMR | Chemical Shift (O-H) | 2.0 - 4.0 ppm |
| ¹H NMR | Chemical Shift (CH-OH) | 4.5 - 5.0 ppm |
| ¹³C NMR | Chemical Shift (C-Cl) | 130 - 135 ppm |
| IR | Vibrational Frequency (O-H stretch) | 3200 - 3600 cm⁻¹ |
| IR | Vibrational Frequency (C-Cl stretch) | 700 - 800 cm⁻¹ |
| UV-Vis | λmax | ~260 - 280 nm |
Note: These are illustrative values based on typical functional group absorptions and would be refined by specific calculations.
Reactivity and Mechanism Predictions
Computational chemistry is a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.netaimspress.com The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. aimspress.comresearchgate.net
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons in a reaction. For this compound, the HOMO is likely to be localized on the pyridine ring and the oxygen atom of the ethanol group.
LUMO: The LUMO is the innermost orbital that is empty of electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept electrons. The LUMO of this compound is expected to be distributed over the pyridine ring, particularly on the carbon atoms.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.com DFT calculations can provide precise values for the HOMO and LUMO energies and visualize their spatial distribution, offering valuable insights into the reactive sites of this compound. nih.gov
Natural Bond Orbital (NBO) Analysis for Bonding and Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding and interactions within a molecule by translating the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. uni-muenchen.de This analysis provides insights into charge transfer interactions between filled donor and empty acceptor orbitals, which are crucial for understanding molecular stability and reactivity. repositorioinstitucional.mxwisc.edu
For this compound, an NBO analysis would typically reveal the nature of the covalent bonds, such as C-C, C-N, C-O, C-H, and C-Cl, detailing their hybridization and polarity. It would also quantify the delocalization of electron density, for instance, from the lone pairs of the oxygen and nitrogen atoms into anti-bonding orbitals of adjacent bonds. These "hyperconjugative" interactions are key to understanding the molecule's conformational preferences and electronic landscape. A hypothetical table of significant donor-acceptor interactions for this compound is presented below to illustrate the type of data an NBO analysis would yield.
Hypothetical NBO Analysis Data for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N | σ(C-C) | Data not available | π-delocalization |
| LP(1) O | σ(C-C) | Data not available | Hyperconjugation |
| σ(C-H) | σ(C-Cl) | Data not available | Hyperconjugation |
| σ(C-C) | π(C-N) | Data not available | Conjugation |
Note: This table is illustrative. Actual values would require specific computational studies.
Chemical Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)
Chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's reactivity. mdpi.comnih.gov Key descriptors include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. nih.gov
These descriptors help in predicting the sites of electrophilic and nucleophilic attack. For this compound, calculating these parameters would identify the most reactive parts of the molecule, guiding the understanding of its chemical behavior in reactions.
Hypothetical Chemical Reactivity Descriptors for this compound
| Descriptor | Formula | Value (eV) |
| HOMO Energy | EHOMO | Data not available |
| LUMO Energy | ELUMO | Data not available |
| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |
| Electrophilicity Index (ω) | χ2 / (2η) | Data not available |
Note: This table is illustrative. Actual values would require specific computational studies.
Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. nih.gov Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). bohrium.comjournaleras.com Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. researchgate.net
A computational study on this compound would involve calculating these NLO parameters. The presence of a π-conjugated pyridine ring and electron-withdrawing (chloro) and electron-donating (hydroxyl) groups could potentially lead to interesting NLO properties.
Hypothetical NLO Properties of this compound
| Property | Value (a.u.) |
| Dipole Moment (μ) | Data not available |
| Mean Polarizability (α) | Data not available |
| First-Order Hyperpolarizability (β) | Data not available |
Note: This table is illustrative. Actual values would require specific computational studies.
Solvent Effects Modeling in Theoretical Studies
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. repositorioinstitucional.mx Theoretical studies often incorporate solvent effects using various models, such as the Polarizable Continuum Model (PCM). These models simulate the solvent environment and allow for the calculation of molecular properties in different media. rsc.org
For this compound, modeling solvent effects would be crucial for accurately predicting its behavior in solution, including its reactivity and spectroscopic properties. For instance, the stability of different conformers and the energies of its frontier molecular orbitals can change in solvents of varying polarity.
While the computational framework for analyzing this compound is well-established, a dedicated study providing specific data for its NBO analysis, chemical reactivity descriptors, NLO properties, and solvent effects is not currently available in the surveyed scientific literature. Such a study would be invaluable for a deeper understanding of this compound's chemical nature and for exploring its potential applications.
Synthetic Utility and Precursor Applications of 1 5 Chloropyridin 3 Yl Ethanol
Role as an Intermediate in Fine Chemical Synthesis
1-(5-Chloropyridin-3-yl)ethanol serves as a crucial intermediate in the multi-step synthesis of various high-value chemical products. Its utility is recognized in both pharmaceutical and agrochemical research and development. The presence of the chloro- and hydroxyethyl- substituents on the pyridine (B92270) ring provides two distinct points for chemical modification, allowing for the sequential or selective introduction of other functional groups. This characteristic makes it an adaptable precursor for constructing a library of compounds for screening and optimization in drug discovery and crop protection. The compound's role as an intermediate is foundational, often being transformed early in a synthetic sequence to introduce the core 5-chloropyridin-3-yl moiety into the target molecule.
Building Block in Complex Molecule Construction
The structural framework of this compound makes it an important building block for the assembly of more intricate molecular architectures. smolecule.com In this capacity, the entire molecule, or a significant portion thereof, is incorporated into the final structure. Its utility is particularly evident in the synthesis of molecules where the 5-chloropyridine unit is a key pharmacophore or a critical component for tuning the electronic and steric properties of the target compound. The development of novel synthetic methodologies often showcases the utility of such building blocks in constructing complex natural products or designed molecules with specific biological or material properties. nih.govanu.edu.au
Precursor for Advanced Pyridine Derivatives
The transformation of this compound into more elaborate pyridine derivatives is a cornerstone of its synthetic application. The existing functional groups can be modified or used to direct the introduction of new substituents onto the pyridine ring.
Formation of Other Substituted Pyridines
The hydroxyl group of this compound can be oxidized to a ketone, 1-(5-chloropyridin-3-yl)ethanone (B190017), which then serves as a versatile intermediate for further reactions. For instance, this ketone can undergo reactions at the carbonyl group or at the adjacent methyl group to introduce a variety of substituents. Additionally, the chlorine atom on the pyridine ring can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups at the 5-position. This flexibility enables the synthesis of a diverse array of substituted pyridines with tailored electronic and steric properties.
Synthesis of Fused Heterocyclic Systems (e.g., Pyrrolopyrimidines, Imidazo[1,2-a]pyridines, Pyrimidines)
A significant application of this compound and its derivatives is in the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. These bicyclic and polycyclic structures often exhibit potent and selective biological activities.
Pyrrolopyrimidines: These fused systems are of significant interest due to their potential as anticancer, antiviral, and anti-inflammatory agents. ontosight.ainih.gov The synthesis of pyrrolopyrimidines can involve multi-step sequences starting from appropriately functionalized pyridine precursors. ontosight.aimdpi.com The 5-chloropyridine moiety derived from this compound can be a key component in forming one of the rings of the final fused system.
Imidazo[1,2-a]pyridines and Imidazo[1,5-a]pyridines: These isomers are important scaffolds in drug discovery and materials science. scirp.orgsciforum.net The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including the Groebke-Blackburn-Bienaymé reaction. sciforum.net Derivatives of this compound can serve as precursors to the aminopyridine or carbonyl components required for these cyclization reactions. For instance, iodine-mediated oxidative annulation of 2-pyridyl ketones with alkylamines provides an efficient route to imidazo[1,5-a]pyridines. rsc.org
Pyrimidines: The pyridine ring of this compound can be used as a foundation for the construction of an adjacent pyrimidine (B1678525) ring, leading to the formation of pyridopyrimidines. Alternatively, derivatives can be prepared to react with other building blocks to form substituted pyrimidines that are not fused to the initial pyridine ring.
Development of Novel Synthetic Methodologies Utilizing the Core Structure
The unique reactivity of this compound and its derivatives makes them valuable substrates for the development and optimization of new synthetic methods. nih.govanu.edu.au Researchers may utilize this compound to explore the scope and limitations of novel catalytic systems, C-H activation strategies, or multi-component reactions. scirp.org The presence of both a halogenated aromatic ring and a secondary alcohol provides multiple reaction sites to test the selectivity and efficiency of new transformations. Success in applying a new methodology to this core structure can demonstrate its potential for broader application in organic synthesis.
Applications in Material Science Research (e.g., as Photosensitizers)
While the primary applications of this compound are in the synthesis of biologically active molecules, its derivatives also have potential in materials science. Pyridine-containing compounds, particularly those with extended conjugation or the ability to coordinate with metal ions, can exhibit interesting photophysical properties. For example, certain imidazo[1,2-a]pyridine (B132010) derivatives are studied for their optical properties and potential use in organic light-emitting diodes (OLEDs) and as metal sensors. sciforum.net Although direct application of this compound as a photosensitizer is not widely reported, it serves as a precursor to more complex heterocyclic systems that could be investigated for such properties.
Q & A
Q. What are the optimal synthetic routes for 1-(5-Chloropyridin-3-yl)ethanol, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves reduction of the corresponding ketone precursor, 1-(5-chloropyridin-3-yl)ethanone, using sodium borohydride (NaBH₄) or catalytic hydrogenation. For example, analogous procedures in chloropyridine derivatives employ ethanol/water mixtures at elevated temperatures (e.g., 85°C) under reflux, with careful pH adjustment post-reaction to isolate the product . Optimization should focus on solvent polarity (e.g., ethanol vs. THF), reducing agent stoichiometry, and temperature gradients to maximize yield. Monitoring reaction progress via TLC or HPLC (as described in enzyme inhibitor syntheses ) ensures intermediate conversion.
Q. How can researchers rigorously characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and spectra to confirm the ethanol moiety (-CH₂CH₂OH) and chloropyridine aromatic signals. Compare with databases (e.g., ChemNet ) for chloropyridine derivatives.
- HPLC : Use reversed-phase columns (e.g., YMC Pack ODS-A) with UV detection to assess purity ≥90% .
- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., [M+H] peaks) and detects isotopic patterns for chlorine .
- X-ray Crystallography : If crystalline, employ SHELX programs for structure refinement to resolve bond angles and stereochemistry .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?
- Methodological Answer : Contradictions (e.g., ambiguous NOE signals or unexpected shifts) require iterative validation:
- Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR spectra and compare with experimental data.
- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction (using SHELXL or ORTEP-III for visualization).
- Isotopic Labeling : Introduce or labels at suspected sites to track chemical environments .
Q. How can Pd-catalyzed cross-coupling reactions enhance functionalization of this compound derivatives?
- Methodological Answer : 3-Chloropyridines are poor substrates for nucleophilic substitution but react efficiently in Pd-catalyzed couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for C-C/C-N bond formation .
- Protecting Groups : Temporarily protect the ethanol group (e.g., as a silyl ether) to prevent side reactions.
- Post-Functionalization : Deprotect and purify via column chromatography or preparative HPLC .
Q. What computational approaches predict the reactivity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock or Schrödinger Suite to model interactions with target enzymes (e.g., SARS-CoV-2 3CLpro ). Prioritize binding poses where the chloropyridine ring occupies hydrophobic pockets.
- MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of enzyme-inhibitor complexes.
- QSAR Models : Corrogate electronic parameters (Hammett σ) of the chlorine substituent with inhibitory IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
